molecular formula C12H8N2 B14745371 1,8-Phenanthroline CAS No. 230-30-8

1,8-Phenanthroline

Cat. No.: B14745371
CAS No.: 230-30-8
M. Wt: 180.20 g/mol
InChI Key: HBBKKZVRZMEYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its planar, aromatic structure, which includes two nitrogen atoms at the 1 and 8 positions of the phenanthrene ring system. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Phenanthroline can be synthesized through various methods, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the reaction of 8-aminoquinoline with acrolein in the presence of deep eutectic solvents, which serve as catalysts .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale Skraup reactions, optimized for higher yields and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,8-Phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified electronic properties.

    Substitution: Substituted phenanthroline derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 1,8-Phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their activity and function. For example, in antimicrobial applications, this compound complexes can inhibit metalloenzymes essential for bacterial survival .

Comparison with Similar Compounds

Properties

CAS No.

230-30-8

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

1,8-phenanthroline

InChI

InChI=1S/C12H8N2/c1-2-9-3-4-10-8-13-7-5-11(10)12(9)14-6-1/h1-8H

InChI Key

HBBKKZVRZMEYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.